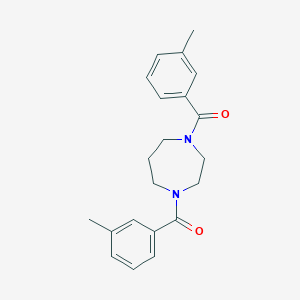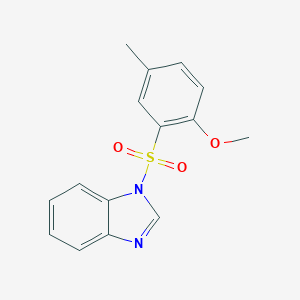![molecular formula C15H17N5O4S B246389 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B246389.png)
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide, also known as MTAA, is a chemical compound that has been widely studied for its potential applications in scientific research. MTAA is a thiadiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide is not fully understood, but it is thought to exert its effects through the modulation of various signaling pathways and cellular processes. 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its anti-cancer activity. In addition, 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to modulate the activity of ion channels and neurotransmitter receptors, which may underlie its effects on neuronal function.
Biochemical and Physiological Effects:
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, modulation of ion channel and neurotransmitter receptor activity, and inhibition of DNA synthesis and repair enzymes. These effects suggest that 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide may have potential therapeutic applications in a variety of disease states.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide in lab experiments is its broad range of potential applications, which makes it a versatile tool for investigating various biological processes. However, one limitation is that the exact mechanism of action of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide. One area of interest is the development of new compounds based on the 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide scaffold with improved activity and specificity. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide on ion channels and neurotransmitter receptors, which may provide insights into the development of new therapies for neurological disorders. Finally, further research is needed to fully understand the anti-cancer activity of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide and to determine its potential as a therapeutic agent for cancer treatment.
Synthesis Methods
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide can be synthesized using a variety of methods, including the reaction of 4-morpholin-4-yl-1,2,5-thiadiazol-3-amine with ethyl 2-bromoacetate, followed by reaction with methyl hydrazinecarboxylate and 6-oxocyclohexa-2,4-dien-1-ylideneacetic acid. The resulting product can be purified using column chromatography and characterized using various analytical techniques such as NMR and IR spectroscopy.
Scientific Research Applications
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anti-cancer drugs. In neurobiology, 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting that it may have therapeutic potential for the treatment of neurological disorders. In drug discovery, 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been used as a scaffold for the development of new compounds with improved activity and specificity.
properties
Molecular Formula |
C15H17N5O4S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N//'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide |
InChI |
InChI=1S/C15H17N5O4S/c21-12-4-2-1-3-11(12)9-16-17-13(22)10-24-15-14(18-25-19-15)20-5-7-23-8-6-20/h1-4,9,16H,5-8,10H2,(H,17,22)/b11-9+ |
InChI Key |
TYTGDKAOGJWARW-PKNBQFBNSA-N |
Isomeric SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NN/C=C/3\C=CC=CC3=O |
SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NNC=C3C=CC=CC3=O |
Canonical SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NNC=C3C=CC=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)



![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)


![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)





![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)